molecular formula C11H12FN3 B13489530 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine

3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13489530
M. Wt: 205.23 g/mol
InChI Key: KRJKUJTXDQVGKH-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-methylphenylhydrazine with an appropriate methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction mixture is then heated to a specific temperature to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine
  • 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-3-amine
  • 3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-2-amine

Uniqueness

3-(5-Fluoro-2-methylphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-7-3-4-8(12)5-9(7)10-6-11(13)15(2)14-10/h3-6H,13H2,1-2H3

InChI Key

KRJKUJTXDQVGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NN(C(=C2)N)C

Origin of Product

United States

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